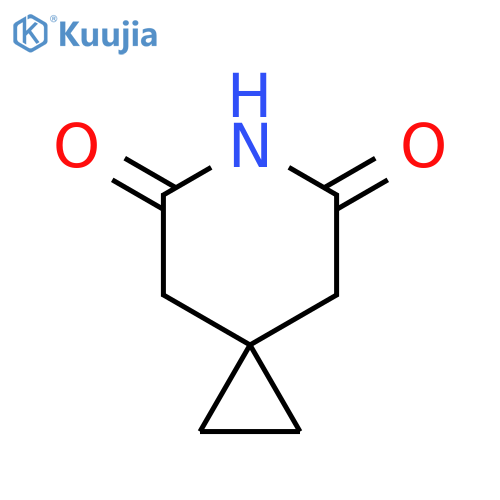

Cas no 1194-45-2 (6-azaspiro2.5octane-5,7-dione)

6-azaspiro2.5octane-5,7-dione 化学的及び物理的性質

名前と識別子

-

- 6-Azaspiro[2.5]octane-5,7-dione

- 1,1-Cyclopropanediacetimide(7CI,8CI)

- 6-azaspiro2.5octane-5,7-dione

- Z1262692566

- SCHEMBL19585725

- 1194-45-2

- CS-0077344

- EN300-3202520

- DTXSID10701551

- BAA19445

-

- MDL: MFCD20728224

- インチ: InChI=1S/C7H9NO2/c9-5-3-7(1-2-7)4-6(10)8-5/h1-4H2,(H,8,9,10)

- InChIKey: UTFUKFWLYMWWEI-UHFFFAOYSA-N

- ほほえんだ: O=C1CC2(CC(N1)=O)CC2

計算された属性

- せいみつぶんしりょう: 139.063328530g/mol

- どういたいしつりょう: 139.063328530g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 188

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.2Ų

- 疎水性パラメータ計算基準値(XlogP): -0.1

6-azaspiro2.5octane-5,7-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1147984-1g |

6-Azaspiro[2.5]octane-5,7-dione |

1194-45-2 | 95% | 1g |

¥10962.00 | 2024-08-09 | |

| Enamine | EN300-3202520-0.25g |

6-azaspiro[2.5]octane-5,7-dione |

1194-45-2 | 95% | 0.25g |

$367.0 | 2023-09-04 | |

| Enamine | EN300-3202520-1.0g |

6-azaspiro[2.5]octane-5,7-dione |

1194-45-2 | 95% | 1.0g |

$743.0 | 2023-07-06 | |

| Enamine | EN300-3202520-10.0g |

6-azaspiro[2.5]octane-5,7-dione |

1194-45-2 | 95% | 10.0g |

$3191.0 | 2023-07-06 | |

| Enamine | EN300-3202520-0.1g |

6-azaspiro[2.5]octane-5,7-dione |

1194-45-2 | 95% | 0.1g |

$257.0 | 2023-09-04 | |

| Enamine | EN300-3202520-2.5g |

6-azaspiro[2.5]octane-5,7-dione |

1194-45-2 | 95% | 2.5g |

$1454.0 | 2023-09-04 | |

| Enamine | EN300-3202520-1g |

6-azaspiro[2.5]octane-5,7-dione |

1194-45-2 | 95% | 1g |

$743.0 | 2023-09-04 | |

| Enamine | EN300-3202520-5g |

6-azaspiro[2.5]octane-5,7-dione |

1194-45-2 | 95% | 5g |

$2152.0 | 2023-09-04 | |

| A2B Chem LLC | AA24056-2.5g |

6-Azaspiro[2.5]octane-5,7-dione |

1194-45-2 | 95% | 2.5g |

$1566.00 | 2024-04-20 | |

| Aaron | AR000JES-50mg |

6-AZASPIRO[2.5]OCTANE-5,7-DIONE |

1194-45-2 | 95% | 50mg |

$265.00 | 2025-02-13 |

6-azaspiro2.5octane-5,7-dione 関連文献

-

Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

-

Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399

-

Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

-

Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529

6-azaspiro2.5octane-5,7-dioneに関する追加情報

6-Azaspiro[2.5]octane-5,7-dione (CAS 1194-45-2): A Versatile Building Block in Organic Synthesis

The 6-Azaspiro[2.5]octane-5,7-dione (CAS 1194-45-2) represents an intriguing class of spirocyclic compounds that has gained significant attention in modern organic chemistry. This bicyclic structure, featuring a unique spiro[2.5]octane framework with two carbonyl groups at positions 5 and 7, serves as a valuable scaffold for pharmaceutical research and material science applications.

Recent advancements in heterocyclic chemistry have highlighted the importance of 6-Azaspiro compounds as privileged structures in drug discovery. The spirocyclic diketone moiety of 6-Azaspiro[2.5]octane-5,7-dione offers multiple reactive sites for chemical modifications, making it particularly attractive for medicinal chemists exploring novel bioactive molecules.

From a synthetic perspective, CAS 1194-45-2 demonstrates remarkable versatility. Its rigid spiro architecture provides conformational constraints that are highly desirable in the design of enzyme inhibitors and receptor modulators. Many researchers are currently investigating its potential as a precursor for N-heterocyclic scaffolds, especially in the development of CNS-active compounds and antimicrobial agents.

The growing interest in spirocyclic building blocks like 6-Azaspiro[2.5]octane-5,7-dione aligns with several trending topics in chemical research. These include the search for novel proteolysis targeting chimeras (PROTACs) and the development of covalent inhibitors – areas where the compound's reactive carbonyl groups could play a crucial role. Additionally, its potential applications in metal-organic frameworks (MOFs) and supramolecular chemistry are being actively explored.

Analytical characterization of 6-Azaspiro[2.5]octane-5,7-dione typically involves advanced techniques such as NMR spectroscopy and mass spectrometry. The compound's unique spectral features, particularly the chemical shifts of its bridgehead protons and carbonyl carbons, serve as valuable diagnostic markers for quality control in synthetic applications.

In the context of green chemistry initiatives, researchers are developing more sustainable routes to access spiro[2.5]octane derivatives. Recent publications have described catalytic methods for constructing the 6-Azaspiro core with improved atom economy and reduced environmental impact. These advancements address the increasing demand for eco-friendly synthetic protocols in pharmaceutical manufacturing.

The stability profile of 6-Azaspiro[2.5]octane-5,7-dione makes it particularly suitable for various chemical transformations. Its diketone functionality can participate in condensation reactions, nucleophilic additions, and reductive aminations, offering multiple points for structural diversification. This chemical versatility explains why CAS 1194-45-2 appears in numerous patent applications related to drug discovery.

From a commercial perspective, the global market for specialty spirocyclic compounds continues to expand, driven by pharmaceutical industry needs. Suppliers of 6-Azaspiro[2.5]octane-5,7-dione are increasingly offering custom synthesis services and derivative libraries to support medicinal chemistry programs. The compound's growing importance is reflected in its inclusion in several major chemical catalogs and screening collections.

Future research directions for 6-Azaspiro[2.5]octane-5,7-dione may explore its potential in emerging areas such as click chemistry applications and bioconjugation strategies. The compound's balanced lipophilicity and molecular rigidity make it an interesting candidate for developing novel drug delivery systems and diagnostic probes. Additionally, computational studies are being employed to predict new bioactive derivatives based on this scaffold.

For researchers working with 6-Azaspiro[2.5]octane-5,7-dione, proper handling and storage recommendations include protection from moisture and maintenance at controlled temperatures. While not classified as hazardous, standard laboratory precautions should be observed when handling this chemical, including the use of appropriate personal protective equipment.

The scientific literature contains numerous examples of successful applications of CAS 1194-45-2 in complex molecule synthesis. Its use as a key intermediate in the preparation of various nitrogen-containing heterocycles demonstrates the practical value of this building block. Recent publications have highlighted its role in constructing molecular architectures with potential applications in treating neurological disorders and infectious diseases.

As the field of spirocyclic chemistry continues to evolve, 6-Azaspiro[2.5]octane-5,7-dione remains at the forefront of research into novel molecular scaffolds. Its combination of synthetic accessibility and structural complexity ensures its ongoing relevance in both academic and industrial settings. The compound serves as a testament to the importance of bridged heterocycles in modern chemical science.

1194-45-2 (6-azaspiro2.5octane-5,7-dione) 関連製品

- 1123-40-6(4,4-dimethylpiperidine-2,6-dione)

- 1075-89-4(8-Azaspiro[4.5]decane-7,9-dione)

- 1130-32-1(3,3-Pentamethylene Glutarimide)

- 64-65-3(Bemegride)

- 25077-26-3(4-methylpiperidine-2,6-dione)

- 532391-93-8(4-acetyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid)

- 2568-34-5(2-(N-methyl-1-phenylformamido)acetic acid)

- 2229289-82-9(1-chloro-3-methyl-2-(nitromethyl)benzene)

- 1141669-69-3(2-Amino-5-cbz-4,5,6,7-tetrahydro-1,3-thiazolo5,4-cpyridine)

- 133427-07-3(Methyl Imidazo[1,2-a]pyridine-8-carboxylate)